REACTION_SMILES
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[CH3:11][CH2:12][N:13]([CH2:14][CH3:15])[CH2:16][CH3:17].[CH3:18][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1.[Cl:1][C:2]([Cl:3])=[O:4].[Cl:25][CH2:26][Cl:27].[OH:5][CH:6]1[O:7][CH2:8][CH2:9][CH2:10]1>>[C:2]([Cl:3])(=[O:4])[O:5][CH:6]1[O:7][CH2:8][CH2:9][CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCCO1
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Name
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Type
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product
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Smiles
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O=C(Cl)OC1CCCO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |